molecular formula C12H19ClO4 B1355305 Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate CAS No. 106004-06-2

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Cat. No. B1355305
Key on ui cas rn: 106004-06-2
M. Wt: 262.73 g/mol
InChI Key: ONBAUDQPYATDMN-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To the above described mixture of crude dimethyl cyclohexane-1,4-dicarboxylate (100 g, 0.5 mol) and hexamethylphosphoramide (360 mL, 2 mol) in anhydrous THF (800 mL) was added the freshly prepared lithium diisopropylamide solution (preparation described above) over 30 min at −40° C. After stirring for 1 h at this temperature, 1-bromo-2-chloroethane (42 mL, 0.5 mol) was added over 1. The mixture was stirred for 3 h at −78° C. and then stirred overnight at room temperature. The reaction was quenched by the addition of aqueous hydrochloric acid solution (3 N, 420 mL). The solvent was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (200 mL×3). The combined extracts were washed with brine (2×300 mL) and dried over sodium sulfate. Concentration gave the title compound (116 g, yield 88%) which was used in the next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 3.72 (s, 3H), 3.65 (s. 3H), 3.46-3.42 (m, 2H), 2.33-2.21 (m, 3H), 2.05-1.85 (m, 4H), 1.58-1.42 (m, 2H), 1.25-1.15 (m, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:5][CH:4]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2]1.CN(C)P(N(C)C)(N(C)C)=O.C([N-]C(C)C)(C)C.[Li+].Br[CH2:35][CH2:36][Cl:37]>C1COCC1>[Cl:37][CH2:36][CH2:35][C:4]1([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:2][CH:1]([C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
360 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
BrCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 1
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of aqueous hydrochloric acid solution (3 N, 420 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (200 mL×3)
WASH
Type
WASH
Details
The combined extracts were washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCCC1(CCC(CC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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